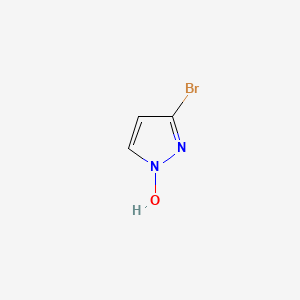![molecular formula C13H21F6N3O4S2 B3264062 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide CAS No. 384347-22-2](/img/structure/B3264062.png)
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Descripción general
Descripción
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide typically involves the following steps:
Preparation of 1,2-dimethylimidazole: : This is achieved by reacting hexylamine with formaldehyde and formic acid under controlled conditions.
Quaternization: : The 1,2-dimethylimidazole is then quaternized with hexyl bromide to form 3-hexyl-1,2-dimethyl-1H-imidazolium bromide.
Anion Exchange: : The resulting bromide salt is subjected to anion exchange with trifluoromethanesulfonate (triflate) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hexyl group can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: : The imidazolium ring can be reduced to form imidazolines.
Substitution: : The triflate group can be substituted with other anions, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as sodium chloride (NaCl) and acetic acid (CH3COOH) are employed.
Major Products Formed
Oxidation: : Hexanol, hexanone, hexanoic acid.
Reduction: : Imidazoline derivatives.
Substitution: : Chloro- or acetate-substituted imidazolium salts.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Catalysis: : Used as a catalyst or catalyst support in various organic reactions.
Electrochemistry: : Employed in electrochemical cells and batteries due to its high ionic conductivity.
Green Chemistry: : Utilized as a solvent or reagent in environmentally friendly chemical processes.
Biological Studies: : Investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates. In electrochemistry, its high ionic conductivity facilitates ion transport. The molecular targets and pathways involved vary based on the reaction or process in which the compound is used.
Comparación Con Compuestos Similares
This compound is unique due to its combination of the hexyl group and the triflate anion, which imparts both hydrophobic and ionic liquid properties. Similar compounds include:
1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
1-Butyl-3-methylimidazolium chloride
These compounds share the imidazolium core but differ in their alkyl chain length and anion type, leading to variations in their physical and chemical properties.
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-2,3-dimethylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRWIKMHQNYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384347-22-2 | |
| Record name | 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384347-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















